tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic scaffold with nitrogen atoms at strategic positions. Key structural features include:
- Position 3: Hydroxymethyl group, enabling hydrogen bonding and derivatization for further functionalization.
- Position 5: tert-Butyl carboxylate, a common protecting group that enhances solubility and modulates reactivity during synthesis.
Properties
IUPAC Name |
tert-butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-7-6-14-12(9-18)13(10-20)17-19(14)8-11-4-5-11/h11,20H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAYNVMNOCXTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102667 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-81-9 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a member of the pyrazolo[4,3-c]pyridine family, which has gained attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core with functional groups that enhance its reactivity and interaction with biological targets. The presence of the tert-butyl group contributes to its lipophilicity, which may influence its bioavailability and interaction with cell membranes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have shown that it can inhibit the growth of various cancer cell lines, including K562 and MCF-7. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as PCNA .
- Anti-inflammatory Properties : The hydroxymethyl group is believed to enhance interactions with enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may possess antibacterial and antifungal properties, although further studies are needed to confirm these effects .
The biological effects of this compound are primarily mediated through its interactions with specific proteins and enzymes:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells. This is evidenced by increased levels of cleaved PARP and caspase 9 .
- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cell signaling pathways, which could contribute to its antiproliferative effects .
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of treatment. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administered orally, it significantly reduced paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Data Table: Biological Activities Summary
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl group (-CH2OH) at position 3 undergoes characteristic alcohol reactions:
Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows for straightforward derivatization, critical for optimizing bioactivity in medicinal chemistry applications .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:
| Conditions | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Strong Acid | 4M HCl in dioxane | 25°C | 2h | 90% |
| Mild Acid | Trifluoroacetic acid (TFA) in DCM | 0°C → 25°C | 1h | 95% |
Applications : Deprotection is essential for generating free amines for further functionalization (e.g., peptide coupling or salt formation) .
Cyclopropylmethyl Group Reactivity
The cyclopropylmethyl substituent at position 1 exhibits unique stability and ring-opening potential:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ring-Opening | H2/Pd-C (hydrogenation) | Cleavage to propyl chain |
| Electrophilic Substitution | Nitration (HNO3/H2SO4) | Nitro derivatives |
Structural Impact : The cyclopropane ring enhances metabolic stability but complicates synthetic modifications .
Pyrazolo-Pyridine Core Modifications
The fused pyrazolo[4,3-c]pyridine core participates in electrophilic aromatic substitution (EAS):
| Position | Reaction | Reagents | Product |
|---|---|---|---|
| C-4 | Bromination | Br2/FeBr3 | 4-Bromo derivative |
| C-6 | Nitration | HNO3/H2SO4 | 6-Nitro analog |
Regioselectivity : EAS favors positions activated by the pyridine nitrogen .
Comparative Reactivity of Structural Analogs
Data from analogous compounds highlights variability in reactivity:
Trend : Bulkier substituents (e.g., cyclopropylmethyl) reduce reaction rates at adjacent positions .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity.
Key Observations:
- Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to methyl-substituted analogs (e.g., 1330765-07-5) .
- Hydroxymethyl vs. Amino/Trifluoromethyl: The hydroxymethyl group offers distinct hydrogen-bonding capabilities compared to amino (basic) or trifluoromethyl (electron-withdrawing) groups, impacting solubility and target interactions .
Physical Properties:
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl-protected pyrazolo[4,3-c]pyridine derivatives like this compound?
The synthesis typically involves modular assembly of the pyrazolo[4,3-c]pyridine core followed by functionalization. Key steps include:
- Core formation : Cyclization of substituted pyrazole intermediates with cyclic ketones or aldehydes under acidic or basic conditions (e.g., using tert-butyl carbamate as a protecting group for nitrogen) .
- Functionalization : Introduction of the cyclopropylmethyl and hydroxymethyl groups via alkylation or nucleophilic substitution. For example, cyclopropane-containing side chains can be attached using Mitsunobu reactions or SN2 displacement .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is often used to protect amines, ensuring regioselectivity during synthesis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., see crystal structures of related pyrazolo[4,3-c]pyridines with R-factors < 0.06, indicating high precision) .
- NMR spectroscopy : Key signals include tert-butyl protons (~1.4 ppm, singlet), pyridine/pyrazole aromatic protons (6.5–8.5 ppm), and hydroxymethyl protons (3.5–4.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., compare calculated vs. observed m/z values with <2 ppm error) .
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity risks (skin/eye irritation, respiratory sensitization) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize with inert absorbents (e.g., silica gel) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How do substituents like cyclopropylmethyl and hydroxymethyl influence the compound’s reactivity in medicinal chemistry applications?
- Cyclopropylmethyl : Enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. It may also modulate lipophilicity (logP), affecting membrane permeability .
- Hydroxymethyl : Introduces a polar group for hydrogen bonding, potentially improving target binding affinity. However, it may require protection (e.g., as a silyl ether) during synthetic steps to prevent undesired side reactions .
Q. What experimental approaches resolve contradictions in reported synthetic yields for pyrazolo[4,3-c]pyridine derivatives?
- Reaction optimization : Screen temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd for cross-couplings). For example, higher yields (~80%) are achieved in DMF at 80°C compared to THF (50%) due to improved solubility .
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates or side products (e.g., over-alkylation at the pyrazole nitrogen) .
- Computational modeling : Use DFT calculations to predict regioselectivity in cyclization steps, guiding experimental design .
Q. How can the compound’s potential as a kinase inhibitor be evaluated preclinically?
Q. What strategies address discrepancies in crystallographic data vs. computational predictions for this scaffold?
- Refinement protocols : Apply anisotropic displacement parameters during X-ray data refinement to account for thermal motion in flexible groups (e.g., the hydroxymethyl side chain) .
- DFT benchmarking : Optimize gas-phase geometries using B3LYP/6-31G(d) and compare with experimental bond lengths (mean deviation < 0.01 Å indicates reliable predictions) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
